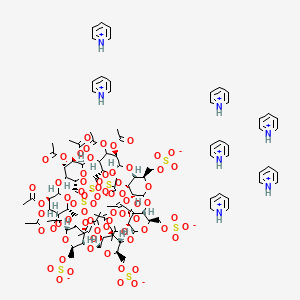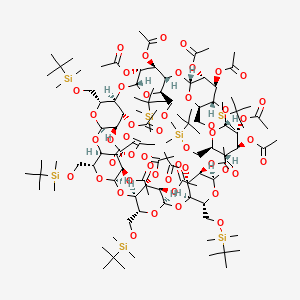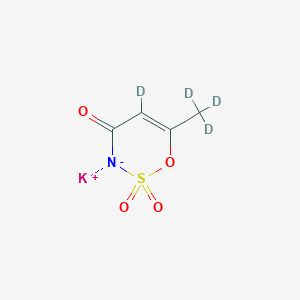![molecular formula C₁₅H₂₃NO₄ B1141107 (1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one CAS No. 162791-23-3](/img/structure/B1141107.png)
(1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[103104,1308,13]hexadecan-10-one is a complex organic compound characterized by its unique tetracyclic structure
作用机制
Target of Action:
11-Azaartemisinin, also known as (1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one, is an artemisinin derivative. Its primary targets include malarial parasites . These parasites are responsible for causing malaria, a life-threatening disease transmitted by infected mosquitoes. The rapid mode of action of artemisinin in reducing parasitemia suggests that 11-Azaartemisinin and its derivatives are promising candidates for antimalarial therapy .
Mode of Action:
The mode of action involves a fascinating process. When 11-Azaartemisinin enters the malarial parasite, it undergoes a chemical transformation. This transformation generates reactive oxygen species (ROS) within the parasite. These ROS cause damage to the parasite’s cell membranes, proteins, and DNA, ultimately leading to its demise. Importantly, this process occurs rapidly, making artemisinin derivatives effective against drug-resistant malarial parasites .
Biochemical Pathways:
The affected pathways primarily involve the parasite’s red blood cell stage. 11-Azaartemisinin disrupts the parasite’s ability to maintain its membrane integrity, leading to cell lysis. Additionally, it interferes with the parasite’s iron metabolism, which is essential for its survival. By disrupting these pathways, 11-Azaartemisinin effectively combats the parasite .
Pharmacokinetics:
- Bioavailability : The compound’s bioavailability is influenced by its stability and metabolic conversion .
Action Environment:
Environmental factors play a crucial role in 11-Azaartemisinin’s efficacy and stability. Factors such as temperature, humidity, and light exposure can impact its potency. Proper storage and handling are essential to maintain its effectiveness .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the methyl and trioxa groups. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to ensure the efficient synthesis of the compound on a large scale.
化学反应分析
Types of Reactions
(1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where functional groups in the compound can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
(1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials with specific chemical properties.
相似化合物的比较
Similar Compounds
(1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one: shares similarities with other tetracyclic compounds, such as certain alkaloids and synthetic analogs.
Unique Features: Its unique combination of methyl and trioxa groups distinguishes it from other compounds, providing distinct chemical and biological properties.
Uniqueness
The uniqueness of (1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[103104,13
属性
IUPAC Name |
(1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-8-4-5-11-9(2)12(17)16-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3,(H,16,17)/t8?,9-,10?,11?,13?,14+,15?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHOKYZGSIIBMK-FJAJAOGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(=O)NC3C24C1CCC(O3)(OO4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2CCC(C3C24C(NC1=O)O[C@](CC3)(OO4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
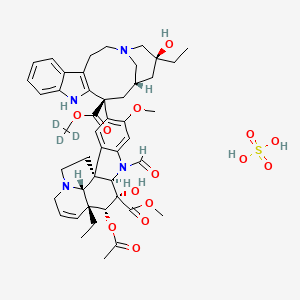
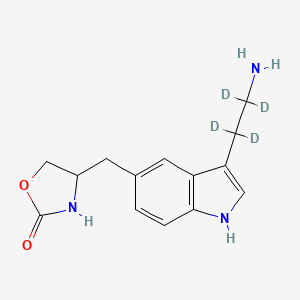
![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B1141030.png)
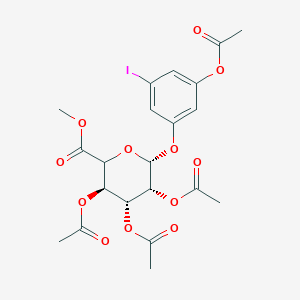
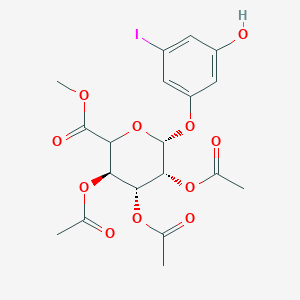

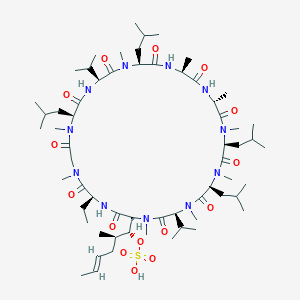
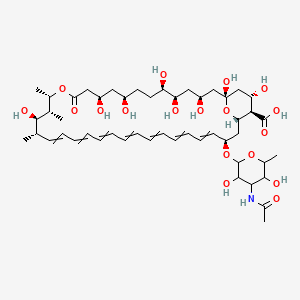
![(3S,4S)-3-Hexyl-4[(S)-2-(triisopropylsilyloxy)tridecyl]-2-oxetanone](/img/structure/B1141040.png)
